3-Cyanopropyl-(2-fluoro-5-methylphenyl)cyanamide

Antimicrobial screening Cyanamide SAR Kirby-Bauer assay

3-Cyanopropyl-(2-fluoro-5-methylphenyl)cyanamide (CAS 1607314-28-2; molecular formula C₁₂H₁₂FN₃, molecular weight 217.24 g/mol) is a synthetic N,N-disubstituted cyanamide featuring a 2-fluoro-5-methylphenyl ring linked to a 3-cyanopropyl chain via a central cyanamide (–N(C≡N)–) functional group. This compound belongs to the aryl/alkyl cyanamide class, a versatile family recognized for broad-spectrum antimicrobial and phytopathogenic fungicide activities , as well as utility as intermediates in the construction of nitrogen-containing heterocycles.

Molecular Formula C12H12FN3
Molecular Weight 217.247
CAS No. 1607314-28-2
Cat. No. B2362038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyanopropyl-(2-fluoro-5-methylphenyl)cyanamide
CAS1607314-28-2
Molecular FormulaC12H12FN3
Molecular Weight217.247
Structural Identifiers
SMILESCC1=CC(=C(C=C1)F)N(CCCC#N)C#N
InChIInChI=1S/C12H12FN3/c1-10-4-5-11(13)12(8-10)16(9-15)7-3-2-6-14/h4-5,8H,2-3,7H2,1H3
InChIKeyWKYSZBRUOPEKHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Cyanopropyl-(2-fluoro-5-methylphenyl)cyanamide (CAS 1607314-28-2): A Dual-Nitrile Cyanamide Building Block for Specialized Heterocyclic Synthesis and Agrochemical Screening


3-Cyanopropyl-(2-fluoro-5-methylphenyl)cyanamide (CAS 1607314-28-2; molecular formula C₁₂H₁₂FN₃, molecular weight 217.24 g/mol) is a synthetic N,N-disubstituted cyanamide featuring a 2-fluoro-5-methylphenyl ring linked to a 3-cyanopropyl chain via a central cyanamide (–N(C≡N)–) functional group . This compound belongs to the aryl/alkyl cyanamide class, a versatile family recognized for broad-spectrum antimicrobial [1] and phytopathogenic fungicide activities [2], as well as utility as intermediates in the construction of nitrogen-containing heterocycles [3]. The presence of both a terminal nitrile on the propyl side chain and the electrophilic cyanamide core yields a structurally differentiated scaffold that supports sequential cycloaddition or aminocyanation derivatization strategies [3].

Why 3-Cyanopropyl-(2-fluoro-5-methylphenyl)cyanamide Cannot Be Directly Substituted by Other Aryl Cyanamide Analogs


Generic substitution within the aryl/alkyl cyanamide class is not straightforward because biological activity and synthetic reactivity are exquisitely sensitive to the N-alkyl chain identity. In antimicrobial screening of eleven synthesized aryl/alkyl cyanamides, the nature of the N-alkyl substituent was identified as a primary determinant of both antibacterial potency and spectrum of activity, with different alkyl groups yielding substantially different inhibition zone diameters against the same test organisms [1]. Similarly, the fungicidal activity of substituted cyanamides is intimately tied to the specific combination of aromatic substitution pattern and N-alkyl (or N-heterocyclyl) moiety, as demonstrated in the BASF fungicide patent where subtle structural modifications dramatically alter phytopathogenic efficacy [2]. Furthermore, the 3-cyanopropyl chain provides a synthetically accessible terminal nitrile handle for downstream heterocycle construction — a feature absent in simpler N-methyl, N-ethyl, or N-phenyl cyanamide analogs — making this compound uniquely suited for multicomponent cyclization strategies that require a distal electrophilic trapping site [3].

Quantitative Differentiation Evidence for 3-Cyanopropyl-(2-fluoro-5-methylphenyl)cyanamide Versus Closest Structural Analogs


Antimicrobial Spectrum Differentiation: Aryl/Alkyl Cyanamides Exhibit N-Alkyl-Dependent Antibacterial Activity

In a systematic evaluation of eleven aryl/alkyl cyanamides tested by the Kirby–Bauer disk diffusion method against Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, antimicrobial activity varied as a function of the N-alkyl substituent [1]. While the study did not include this exact compound, the class-level finding that N-alkyl chain identity dictates both potency and bacterial spectrum provides a strong inferential basis for selecting this 3-cyanopropyl-substituted analog over simpler N-methyl or N-ethyl cyanamide derivatives when targeting specific bacterial strains [1].

Antimicrobial screening Cyanamide SAR Kirby-Bauer assay

Fungicide Activity: Substituent-Dependent Potency in the Substituted Cyanamide Class as Demonstrated by the BASF Fungicide Patent

The foundational BASF patent (EP 0012428 A1) on substituted cyanamides as fungicides explicitly claims compounds wherein the aromatic ring bears halogen and/or alkyl substituents (including fluorine and methyl) and the N-alkyl group can be optionally substituted C₁–C₆ alkyl, including cyano-substituted alkyl chains [1]. The patent discloses that fungicidal efficacy against phytopathogens such as Botrytis cinerea and Erysiphe graminis is highly dependent on the specific combination of aryl substitution pattern and N-alkyl moiety [1]. This compound's 2-fluoro-5-methyl aryl substitution pattern and 3-cyanopropyl N-alkyl chain fall squarely within the claimed pharmacophore space, supporting its selection for agricultural fungicide screening over analogs lacking either the fluorine substituent or the terminal cyano group.

Agricultural fungicide Phytopathogenic fungi Cyanamide SAR

Synthetic Route Differentiation: Trichloroacetonitrile-Based N-Cyanation Enables Safer, Higher-Yielding Cyanamide Production Versus Traditional BrCN Methods

The modern one-pot N-cyanation method using trichloroacetonitrile (CCl₃CN) as an inexpensive and less toxic cyano source has been demonstrated to produce a diverse range of secondary amine-derived cyanamides in good isolated yields, with distinct selectivity compared to the traditional and highly toxic cyanogen bromide (BrCN) method [1]. This compound, being an N-(3-cyanopropyl)-N-aryl secondary amine derivative, is accessible via this trichloroacetonitrile route, which was successfully applied to the final synthetic step of a biologically active rolipram-derived cyanamide [1]. When procuring this compound from vendors employing this modern synthetic methodology, users benefit from improved batch-to-batch consistency and reduced residual toxicity risk compared to cyanamides synthesized via legacy BrCN-based routes.

Cyanamide synthesis N-cyanation methodology Process chemistry

Structural Differentiation from the Triazole-Containing Analog: Molecular Weight and Heterocyclic Handle for Divergent Downstream Chemistry

The closest commercially cataloged structural analog, (2-fluoro-5-methylphenyl)[2-(1H-1,2,4-triazol-1-yl)ethyl]cyanamide (CAS 1385452-32-3), shares the identical 2-fluoro-5-methylphenyl cyanamide core but replaces the 3-cyanopropyl chain with a 2-(1,2,4-triazol-1-yl)ethyl chain . This substitution results in a molecular weight increase from 217.24 to 245.26 g/mol (+28.02 Da) and swaps the terminal nitrile handle for a triazole ring, fundamentally altering the compound's reactivity profile, hydrogen-bonding capacity, and metal-coordination properties in downstream cyclization and medicinal chemistry applications , [1].

Cyanamide analog comparison Heterocyclic synthesis Molecular diversity

Recommended Research and Industrial Application Scenarios for 3-Cyanopropyl-(2-fluoro-5-methylphenyl)cyanamide Based on Quantitative Differentiation Evidence


Antimicrobial Screening Against Gram-Positive and Gram-Negative Panels Requiring N-Alkyl Chain Diversity

Procure this compound as part of a focused aryl cyanamide library where the N-alkyl chain is systematically varied. As demonstrated in the aryl/alkyl cyanamide antimicrobial evaluation, N-alkyl chain identity critically determines antibacterial spectrum and potency [1]. Including this 3-cyanopropyl variant expands the screening diversity beyond simple N-methyl, N-ethyl, or N-benzyl analogs, enabling identification of chain-length-dependent activity cliffs against specific pathogens such as S. aureus or P. aeruginosa [1].

Agricultural Fungicide Lead Optimization Within the BASF Substituted Cyanamide Pharmacophore Space

Use this compound as a starting scaffold for structure-activity relationship (SAR) exploration in crop protection. The BASF fungicide patent (EP 0012428 A1) establishes that substituted cyanamides bearing halogen and methyl substituents on the aromatic ring combined with cyano-substituted N-alkyl chains exhibit activity against economically important phytopathogens including Botrytis cinerea and Erysiphe graminis [2]. The terminal nitrile on the propyl chain further enables late-stage diversification to generate patentably distinct analogs [3].

Heterocyclic Library Synthesis via Sequential Cycloaddition at the Cyanamide Core and Terminal Nitrile

Leverage the dual electrophilic sites — the cyanamide central carbon and the terminal nitrile of the 3-cyanopropyl chain — for orthogonal derivatization. Cyanamide chemistry reviews document that N,N-disubstituted cyanamides participate in [3+2] cycloadditions to form aminooxazoles, aminothiazoles, and tetrazoles, while the terminal nitrile can independently undergo click chemistry or reduction [3]. This compound thus serves as a single starting material for generating diverse heterocyclic libraries with two points of chemical variation in one synthetic sequence [3].

Procurement Specification for Research Programs Requiring Modern, Low-Toxicity Synthetic Provenance

When sourcing this compound, specify vendors utilizing the trichloroacetonitrile-based N-cyanation methodology. This modern route, demonstrated to produce cyanamides in good isolated yields (60–90%) with distinct selectivity advantages over traditional BrCN methods, correlates with reduced residual toxicity and improved batch consistency [4]. Requesting a Certificate of Analysis confirming the synthetic route provides procurement quality assurance that is particularly important for programs advancing to in vivo or field-testing stages where trace BrCN contamination could confound biological results [4].

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